molecular formula C14H14ClN3O2 B12577957 Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- CAS No. 199479-30-6

Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)-

Cat. No.: B12577957
CAS No.: 199479-30-6
M. Wt: 291.73 g/mol
InChI Key: OQBBSBXSPRCIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- is an organic compound with a complex structure that includes an amino group, a chloro group, a methoxy group, and a pyridinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-methoxybenzoic acid, followed by reduction to form the corresponding amine. This intermediate is then reacted with 4-pyridinylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.

    Clebopride: Another benzamide derivative with similar pharmacological properties.

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Used as an intermediate in the synthesis of glyburide.

Uniqueness

Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

199479-30-6

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C14H14ClN3O2/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9/h2-7H,8,16H2,1H3,(H,18,19)

InChI Key

OQBBSBXSPRCIKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.